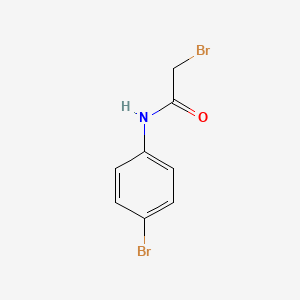

2-Bromo-n-(4-bromophenyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 2-Bromo-N-(4-bromophenyl)acetamide involves multiple steps, including alkylation, nitration, and acetylation processes. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide synthesis involves optimum conditions of alkylation and nitration to achieve high yields (Zhang Da-yang, 2004). Microwave-assisted synthesis has also been utilized for the efficient production of similar compounds, highlighting the diverse synthetic routes available for these acetamide derivatives (Mohamed Ghazzali et al., 2012).

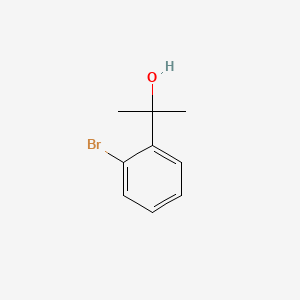

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives reveals significant insights into their geometric and electronic configurations. For instance, in one study, the 4-bromophenyl fragment exhibited a dihedral angle with the acetamide unit, indicating the spatial arrangement of these molecules (Zhu-Ping Xiao et al., 2009). Such structural details are crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives involves various reactions such as addition, substitution, and hydrogen bonding. For instance, N-Bromoacetamide can react smoothly with nitroalkene moieties by addition of bromine and an acetamido group across the olefinic double bond, demonstrating the compound's versatility in chemical synthesis (W. Rank & H. H. Baer, 1974).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular configuration. For example, the crystal structure analysis of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide reveals how intermolecular hydrogen bonds and C-H...π contacts form chains in the crystal, affecting its physical state and solubility (Zhu-Ping Xiao et al., 2009).

Aplicaciones Científicas De Investigación

Molecular Structure and Crystallography

- Molecular Conformations : 2-Bromo-n-(4-bromophenyl)acetamide demonstrates distinct molecular orientations and conformations, contributing to varied physical and chemical properties. This characteristic is crucial in crystallography and material science research (Nayak et al., 2014).

- Crystal Structure Analysis : Studies on similar compounds, like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, reveal intricate crystal structures with intermolecular interactions. Such studies are vital for understanding the crystalline forms of pharmaceutical compounds (Zhu-Ping Xiao et al., 2009).

Chemical Synthesis and Derivatives

- Synthesis Methods : Research shows diverse methods for synthesizing acetamide derivatives, including microwave-assisted synthesis. These methods are pivotal in creating new compounds for various applications (Mohamed Ghazzali et al., 2012).

- Derivative Formation : The compound has been used in the synthesis of various derivatives, like Schiff bases, demonstrating its versatility in creating new molecules with potential biological activities (N. Fuloria et al., 2014).

Biological and Pharmaceutical Research

- Antimicrobial Activity : Certain acetamide derivatives exhibit significant antimicrobial properties, making them candidates for pharmaceutical development (Samreen Gul et al., 2017).

- Anticonvulsant and Antidepressant Effects : Some derivatives have shown promising anticonvulsant and antidepressant activities, indicating their potential in treating neurological disorders (C. Xie et al., 2013).

Computational Chemistry

- Density Functional Theory Studies : Computational studies on acetamide derivatives, including those with bromophenyl groups, have been conducted to understand their interactions with biological molecules, providing insights into their potential as anti-HIV drugs (M. Oftadeh et al., 2013).

Material Science

- Powder Diffraction Data : Derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including N-(4-bromophenyl) variants, have been characterized by X-ray powder diffraction, contributing to the development of potential new pesticides (E. Olszewska et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromoacetanilide, suggests that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

Propiedades

IUPAC Name |

2-bromo-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPCSKPUJUALLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969500 | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5439-13-4 | |

| Record name | 5439-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

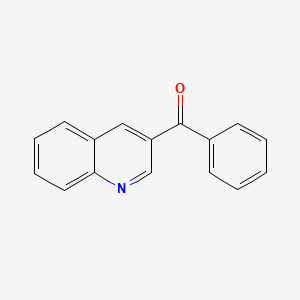

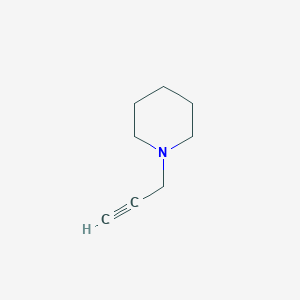

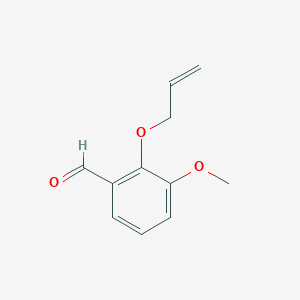

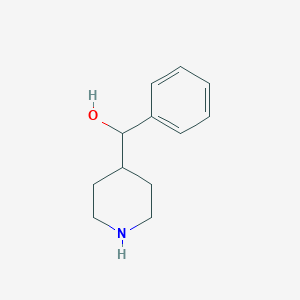

Feasible Synthetic Routes

Q & A

Q1: What is the nature of the intermolecular interactions in crystalline 2-Bromo-N-(4-bromophenyl)acetamide?

A1: In the crystalline state, this compound molecules interact with each other primarily through N—H⋯O hydrogen bonds. [] These hydrogen bonds occur between the amide N-H group of one molecule and the carbonyl oxygen atom of an adjacent molecule, leading to the formation of supramolecular chains along the c-axis of the crystal lattice. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)